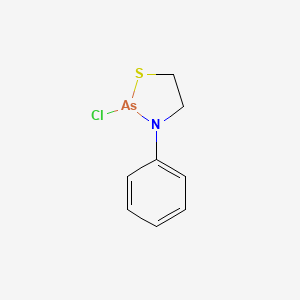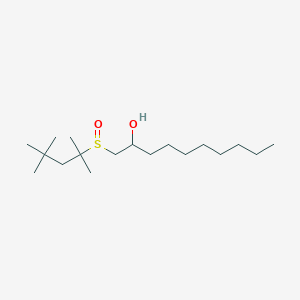![molecular formula C20H20N2O12S3 B14491202 2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] CAS No. 63561-56-8](/img/structure/B14491202.png)
2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] is a complex organic compound characterized by its sulfonyl and diacetylamino functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid to produce benzenesulfonic acid . This intermediate is then subjected to further reactions to introduce the diacetylamino groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfuric acid
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of its functional groups.
Nucleophilic Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Sulfuric Acid: Used for sulfonation reactions.
Acetic Anhydride: Utilized for introducing diacetylamino groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamides, sulfonyl chlorides, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical reagent in enzyme assays and protein labeling.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] involves its interaction with molecular targets through its sulfonyl and diacetylamino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity and function. The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonic acid derivative with similar sulfonation reactions.
2,5-Diaminobenzenesulfonic Acid: Another sulfonic acid derivative used in dye synthesis.
Uniqueness
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] is unique due to the presence of both sulfonyl and diacetylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of applications and interactions compared to simpler sulfonic acid derivatives .
Properties
CAS No. |
63561-56-8 |
|---|---|
Molecular Formula |
C20H20N2O12S3 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
5-(diacetylamino)-2-[4-(diacetylamino)-2-sulfophenyl]sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C20H20N2O12S3/c1-11(23)21(12(2)24)15-5-7-17(19(9-15)36(29,30)31)35(27,28)18-8-6-16(10-20(18)37(32,33)34)22(13(3)25)14(4)26/h5-10H,1-4H3,(H,29,30,31)(H,32,33,34) |
InChI Key |
QOMZPWVUYQQUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N(C(=O)C)C(=O)C)S(=O)(=O)O)S(=O)(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
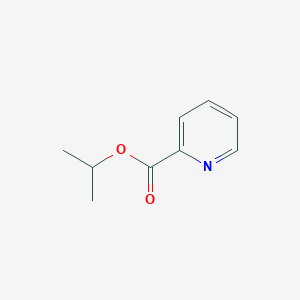
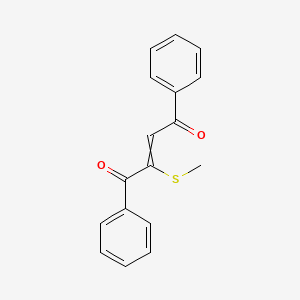
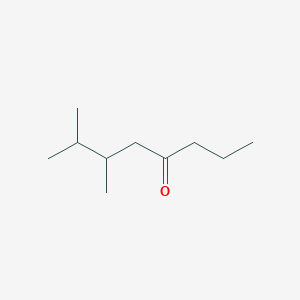
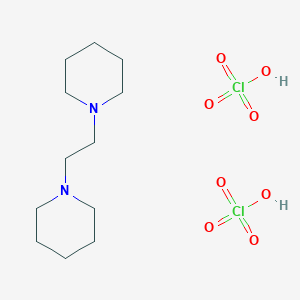
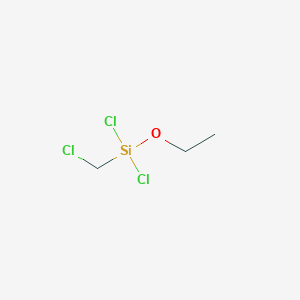
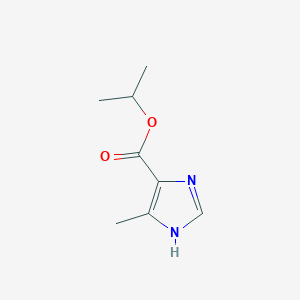

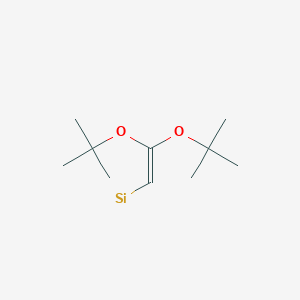
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
